molecular formula C20H32 B1243429 Elisabethatriene

Elisabethatriene

Cat. No. B1243429
M. Wt: 272.5 g/mol
InChI Key: DTMNMDQQDKQKIE-INDMIFKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elisabethatriene is a diterpene and a member of octahydronaphthalenes.

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Elisabethatriene, derived from the marine octocoral Pseudopterogorgia elisabethae, exhibits significant anti-inflammatory and analgesic properties. These properties are found to surpass those of indomethacin, a standard in the industry. The discovery of over 25 novel diterpenes, some of which show greater anti-inflammatory activity than pseudopterosins, highlights elisabethatriene's potential in biotechnological production methods for anti-inflammatory metabolites (Kohl, Ata, & Kerr, 2003).

Biosynthetic Pathway and Enzymology

Research focusing on the biosynthesis and enzymology of compounds like elisabethatriene has led to the identification and characterization of the pseudopterosin diterpene cyclase, elisabethatriene synthase. This enzyme plays a crucial role in the cyclization process that forms elisabethatriene. This research paves the way for understanding terpene biosynthesis in marine invertebrates (Kohl & Kerr, 2004).

Stereochemistry and Synthesis

The stereochemistry of elisabethatriene, a key intermediate in pseudopterosin biosynthesis, has been revised. This understanding is essential for synthetic approaches and can lead to new methodologies in the production of related compounds (Nasuda, Ohmori, Ohyama, & Fujimoto, 2012).

Diterpene Glycosides and Therapeutic Potential

Studies have also identified a variety of diterpene glycosides in Pseudopterogorgia elisabethae, suggesting that elisabethatriene may be a precursor to these compounds. These diterpenes, including elisabethadione, have shown promising anti-inflammatory activity, underscoring the therapeutic potential of elisabethatriene and its derivatives (Ata, Kerr, Moya, & Jacobs, 2003).

properties

Product Name

Elisabethatriene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(1R,4S,4aR)-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]-7-methylidene-2,3,4,4a,5,6-hexahydro-1H-naphthalene

InChI

InChI=1S/C20H32/c1-14(2)7-6-8-16(4)19-12-10-17(5)18-11-9-15(3)13-20(18)19/h7,13,16-19H,3,6,8-12H2,1-2,4-5H3/t16-,17-,18+,19+/m0/s1

InChI Key

DTMNMDQQDKQKIE-INDMIFKZSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C2=CC(=C)CC[C@H]12)[C@@H](C)CCC=C(C)C

Canonical SMILES

CC1CCC(C2=CC(=C)CCC12)C(C)CCC=C(C)C

synonyms

elisabethatriene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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